![molecular formula C15H22O5 B12298793 2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel- CAS No. 163365-14-8](/img/structure/B12298793.png)
2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Oxirenogbenzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere Hydroxylgruppen und einen anellierten Oxiranring umfasst.
Vorbereitungsmethoden
Die Synthese von 2H-Oxirenogbenzopyran-2,6,7-triol umfasst mehrere Schritte, darunter die Bildung des Oxiranrings und die Einführung von Hydroxylgruppen. Die synthetische Route beginnt typischerweise mit einem Vorläufermolekül, das unter bestimmten Bedingungen einer Reihe von Reaktionen wie Epoxidierung und Hydroxylierung unterzogen wird, um die gewünschte Verbindung zu erhalten. Industrielle Produktionsverfahren können die Optimierung dieser Reaktionen zur Steigerung der Ausbeute und Reinheit beinhalten.
Analyse Chemischer Reaktionen
2H-Oxirenogbenzopyran-2,6,7-triol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um den Oxiranring zu entfernen oder die Hydroxylgruppen zu Wasserstoffatomen zu reduzieren.
Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen, wie Halogene oder Alkylgruppen, substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Thionylchlorid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2H-Oxirenogbenzopyran-2,6,7-triol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die biologische Aktivität der Verbindung ist von Interesse für die Entwicklung neuer Medikamente und das Verständnis biochemischer Pfade.
Medizin: Potenzielle therapeutische Anwendungen umfassen die Verwendung als entzündungshemmendes oder krebshemmendes Mittel.
Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden.
Wirkmechanismus
Der Wirkungsmechanismus von 2H-Oxirenogbenzopyran-2,6,7-triol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Hydroxylgruppen und der Oxiranring der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Reaktivität. Die beteiligten Pfade können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen, was zu verschiedenen biologischen Wirkungen führt.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu 2H-Oxirenogbenzopyran-2,6,7-triol gehören andere Benzopyran-Derivate und Oxiran-haltige Moleküle. Diese Verbindungen teilen strukturelle Merkmale, unterscheiden sich aber in ihren funktionellen Gruppen und ihrer Gesamtreaktivität. Die Einzigartigkeit von 2H-Oxirenogbenzopyran-2,6,7-triol liegt in seiner spezifischen Kombination aus Hydroxylgruppen und Oxiranring, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
163365-14-8 |
|---|---|
Molekularformel |
C15H22O5 |
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
5-methyl-1a-(3-methylbut-2-enyl)-2,3,5,6,7,7a-hexahydrooxireno[2,3-g]isochromene-2,6,7-triol |
InChI |
InChI=1S/C15H22O5/c1-7(2)4-5-15-13(18)9-6-19-8(3)11(16)10(9)12(17)14(15)20-15/h4,8,11-14,16-18H,5-6H2,1-3H3 |
InChI-Schlüssel |
ICHJNTDKHBXTFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=C(CO1)C(C3(C(C2O)O3)CC=C(C)C)O)O |
melting_point |
144 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


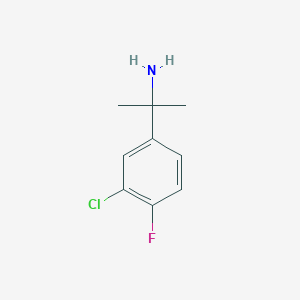
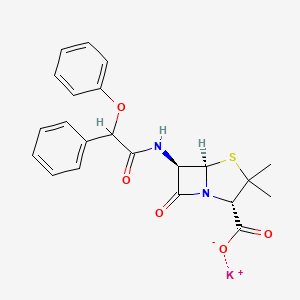
![2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12298725.png)


![Ethyl 1'-methyl-1-oxo-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,3'-pyrrolidine]-4'-carboxylate](/img/structure/B12298743.png)
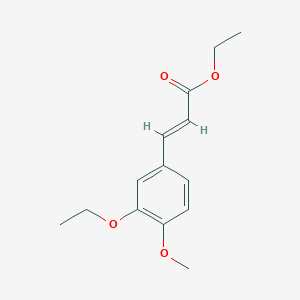

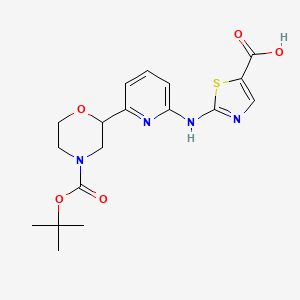
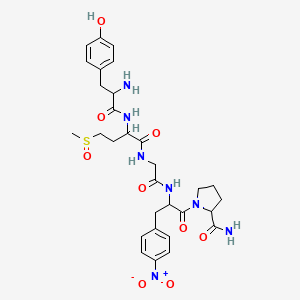


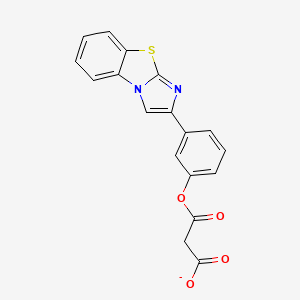
![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
